![molecular formula C16H13N3O2S B2588568 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 721408-07-7](/img/structure/B2588568.png)
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol
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Description
“4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C16H13N3O2S and a molecular weight of 311.36 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a phenyl ring, and a benzo[1,3]dioxol-5-ylmethyl group . The exact structure can be determined through spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 224.11°C, a predicted boiling point of approximately 450.9°C at 760 mmHg, a predicted density of approximately 1.4 g/cm3, and a predicted refractive index of n20D 1.72 .Scientific Research Applications
Synthesis and Characterization
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol and its derivatives are synthesized and characterized to explore their potential applications in various scientific research areas. The compound's synthesis involves cyclization reactions and condensation with benzaldehyde to create Schiff bases. These processes are confirmed through physical parameters, chromatographic methods, and spectroscopic methods including IR and NMR (Singh & Kandel, 2013).
Protective Effects Against Oxidative Stress
Thiazolo[3,2-b]-1,2,4-triazoles, related to the structure of interest, have been investigated for their protective effects against ethanol-induced oxidative stress in mice. These compounds demonstrated significant amelioration of peroxidative injury in liver and brain tissues, suggesting a potential for organ-selective control of oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of 1,2,4-triazole derivatives. These compounds, including those related to this compound, have shown promising results against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007; Almajan et al., 2010).
Corrosion Inhibition
Benzimidazole derivatives, structurally related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies offer insights into the compounds' ability to protect against corrosion, an application of significant interest in materials science and engineering (Yadav et al., 2013).
Electrochemical Studies
Electrochemical behavior of thiotriazoles, closely related to the chemical structure , has been explored in aqueous-alcoholic media. These studies contribute to understanding the electrooxidation mechanisms and potential applications in electrochemical sensors and devices (Fotouhi, Hajilari, & Heravi, 2002).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-17-15(12-4-2-1-3-5-12)19(16)9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGHPINVLKXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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